
(1-(4-Methylpyridin-3-YL)cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(4-Methylpyridin-3-YL)cyclopropyl)methanamine: is a chemical compound that features a cyclopropyl group attached to a methanamine moiety, with a 4-methylpyridin-3-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Methylpyridin-3-YL)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by the introduction of the methanamine group. One common method involves the reaction of 4-methyl-3-pyridinecarboxaldehyde with a cyclopropylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.
Reduction: Reduction of the pyridine ring can yield piperidine derivatives.
Substitution: The methyl group on the pyridine ring can be a site for electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Piperidine derivatives.
Substitution: Halogenated or sulfonylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology: In biological research, it serves as a ligand for studying receptor-ligand interactions, especially in the context of neurotransmitter receptors.
Industry: In the industrial sector, it can be used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (1-(4-Methylpyridin-3-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity by binding to the active site, influencing signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
(1-(4-Methylpyridin-3-YL)cyclopropyl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
(1-(4-Methylpyridin-3-YL)cyclopropyl)acetic acid: Contains an acetic acid moiety instead of a methanamine group.
Uniqueness: The presence of the methanamine group in (1-(4-Methylpyridin-3-YL)cyclopropyl)methanamine provides unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
[1-(4-methylpyridin-3-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H14N2/c1-8-2-5-12-6-9(8)10(7-11)3-4-10/h2,5-6H,3-4,7,11H2,1H3 |
InChI Key |
FCXMIVPNSRHIJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C2(CC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


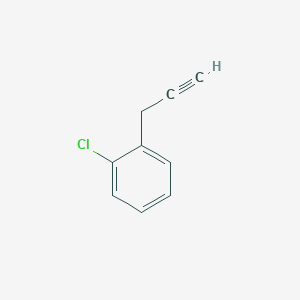
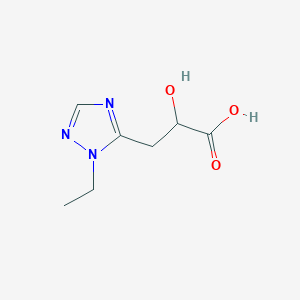
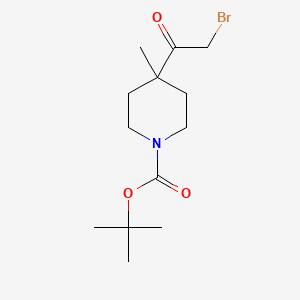

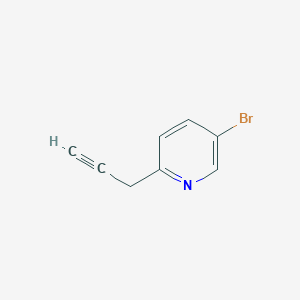
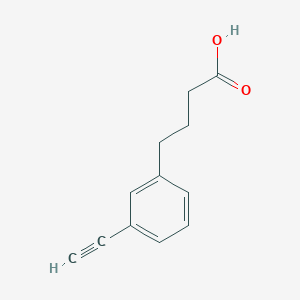

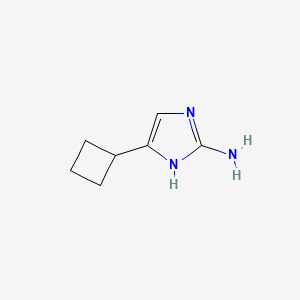
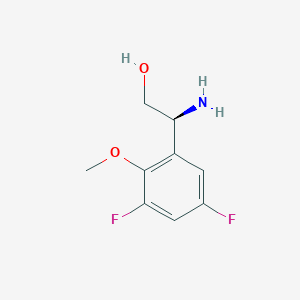
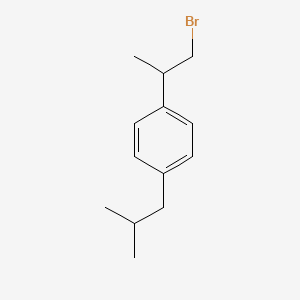
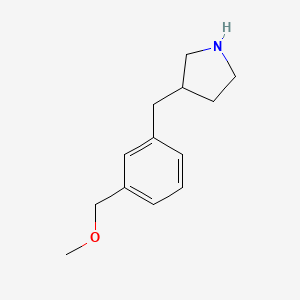
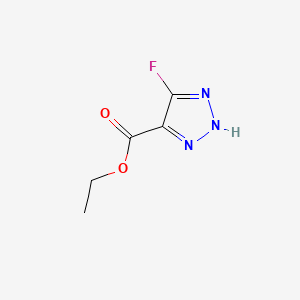
![[1-(Methanesulfonylmethyl)cyclopropyl]methanol](/img/structure/B13603978.png)

